5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide
Overview
Description
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide is a complex organic compound belonging to the benzothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method includes the cyclization of 2-aminothiophene derivatives with carboxylic acid chlorides under specific conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced benzothiazole derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the benzothiazole ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as an antibacterial or antifungal agent. Research has shown that benzothiazole derivatives exhibit significant biological activity against various pathogens.
Medicine: In the medical field, 5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide may be explored for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiophene ring and benzothiazole moiety can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents.
Thiophene derivatives: Compounds containing thiophene rings with various functional groups.
Carboxamide derivatives: Similar structures with carboxamide groups attached to different aromatic rings.
Uniqueness: 5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)-3-thiophenecarboxamide stands out due to its specific combination of functional groups and its potential applications across multiple scientific fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-3-11-7-10(8-19-11)14(18)17-15-16-12-5-4-9(2)6-13(12)20-15/h4-8H,3H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZFSMYBGULDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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